

A Technical Guide to Theoretical Studies of the Amide Anion (NH_2^-)

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Compound of Interest

Compound Name: Azanide

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Introduction

The amide anion (NH_2^-), systematically named **azanide**, is the conjugate base of ammonia and represents one of the simplest and most fundamental nitrogen-based anions. Its high basicity and nucleophilicity make it a crucial species in a wide range of chemical contexts, from organic synthesis and materials science to the chemistry of the interstellar medium. Theoretical and computational studies are indispensable for elucidating the intrinsic properties of this anion, including its electronic structure, geometry, and reactivity, often under conditions that are challenging to probe experimentally. This guide provides an in-depth overview of the theoretical approaches used to study NH_2^- , summarizing key quantitative data and outlining the methodologies employed.

Molecular and Electronic Structure

The amide anion is isoelectronic with the water molecule, a fact that is reflected in its geometry. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom is surrounded by four electron pairs: two bonding pairs connected to hydrogen atoms and two non-bonding lone pairs. This arrangement results in a tetrahedral electron geometry and a bent molecular shape.^{[1][2][3][4]}

Theoretical calculations confirm this structure. The ground electronic state of the NH_2^- anion is designated as $\tilde{X}^1\text{A}_1$. The presence of two lone pairs significantly influences its reactivity,

making it a potent Brønsted-Lowry base and a strong nucleophile.

Table 1: Calculated and Experimental Molecular Properties of NH_2^-

Property	Value	Source (Citation)
IUPAC Name	Azanide	[1]
Common Name	Amide Anion	[3]
Molecular Formula	NH_2^-	[3]
Molecular Shape	Bent / V-Shaped	[1][2][4][5]
Electron Geometry	Tetrahedral	[1][5]
H-N-H Bond Angle	$\sim 104.5^\circ$	[2][3][5]
Ground Electronic State	\tilde{X}^1A_1	-

Spectroscopic and Thermodynamic Properties

Computational chemistry provides powerful tools for predicting spectroscopic and thermodynamic data, which can be validated against experimental measurements.

Vibrational Frequencies

The NH_2^- anion has three fundamental vibrational modes: a symmetric stretch (ν_1), a bending mode (ν_2), and an asymmetric stretch (ν_3). These frequencies can be calculated using ab initio and DFT methods and are crucial for interpreting infrared spectra.[6]

Thermodynamic Data

Two of the most important thermodynamic quantities related to NH_2^- are the electron affinity (EA) of its corresponding neutral radical (NH_2) and the proton affinity (PA) of ammonia (NH_3), which quantifies the gas-phase basicity of the amide anion.[7][8] The proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction: $\text{NH}_2^- + \text{H}^+ \rightarrow \text{NH}_3$. [8]

Table 2: Key Thermodynamic and Spectroscopic Data for NH_2^- and Related Species

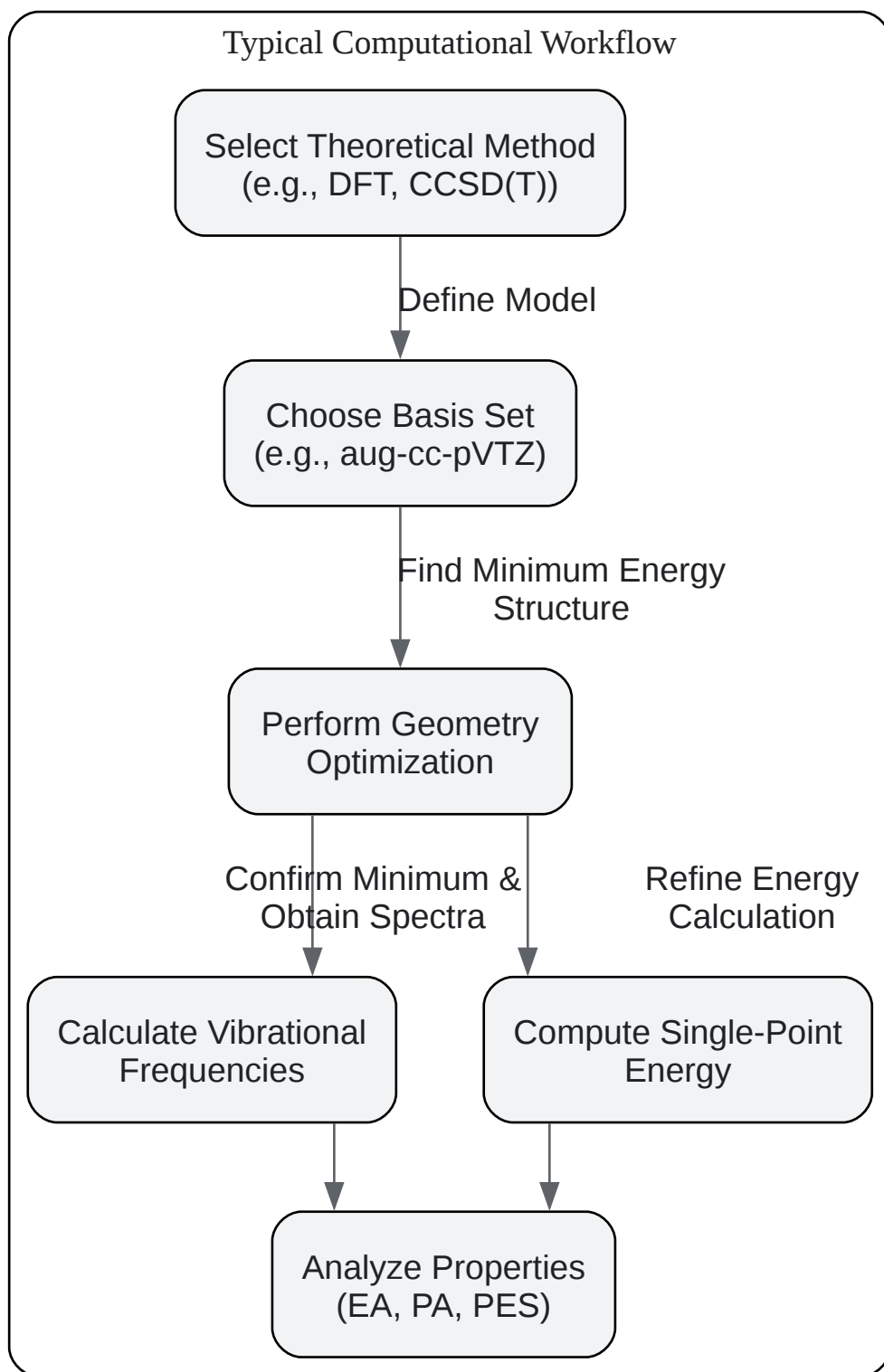
Parameter	Value	Method/Condition	Source (Citation)
Electron Affinity (EA) of NH_2^-	$0.771 \pm 0.005 \text{ eV}$	Photoelectron Spectroscopy	-
Proton Affinity (PA) of NH_3	853.6 kJ/mol (~204.0 kcal/mol)	Gas-Phase Equilibrium	[7][9]
Symmetric Stretch (ν_1)	3121.93 cm^{-1}	Gas Phase	-
Bending (ν_2)	1523 cm^{-1}	Argon Matrix (IR)	-
Asymmetric Stretch (ν_3)	3190.29 cm^{-1}	Gas Phase	-

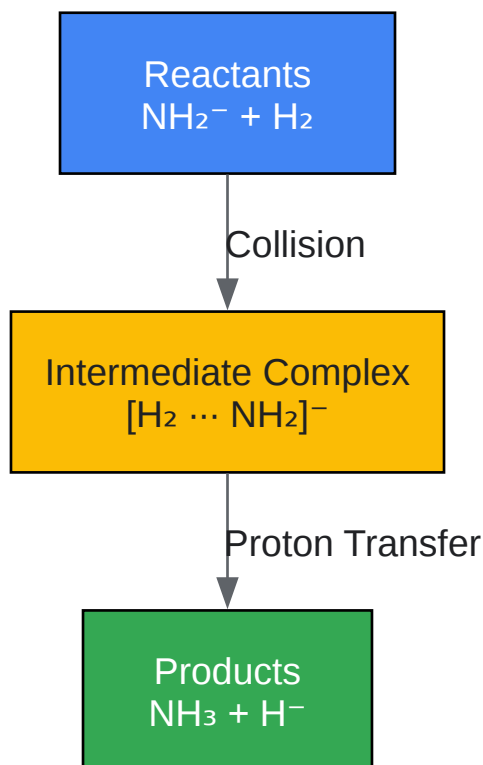
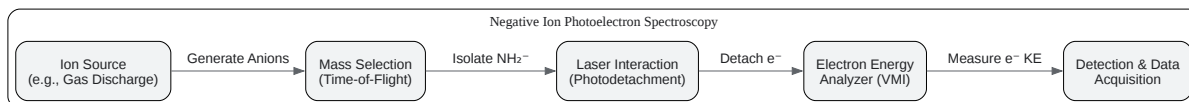
Theoretical and Experimental Methodologies

A synergistic relationship between theory and experiment is essential for a comprehensive understanding of anionic species like NH_2^- .

Computational Protocols

The theoretical investigation of NH_2^- typically involves high-level electronic structure calculations. A common workflow is visualized below.





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References

- 1. [topblogtenz.com](#) [topblogtenz.com]
- 2. [quora.com](#) [quora.com]

- 3. geometryofmolecules.com [geometryofmolecules.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Proton affinity - Wikipedia [en.wikipedia.org]
- 9. Ammonia [webbook.nist.gov]
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